molecular formula C21H28N2O4S B4276024 6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4276024
M. Wt: 404.5 g/mol
InChI Key: ZPENMLJTAMWCIR-UHFFFAOYSA-N
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Description

6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a benzothiophene moiety, a hydrazine group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the hydrazine group is usually carried out via a hydrazinolysis reaction, where hydrazine is reacted with a carbonyl compound to form the hydrazone intermediate. The final step involves the cyclization of the hydrazone with a cyclohexene derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates, as well as the development of continuous flow processes to allow for large-scale production. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, depending on its ability to modulate specific biological pathways.

    Industry: The compound’s properties may make it suitable for use in the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which 6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example, in a biological context, the compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The benzothiophene moiety may play a key role in these interactions, given its known ability to engage in π-π stacking and hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    6-tert-Butyl-2,4-dimethylphenol: Shares the tert-butyl group and aromatic ring structure.

    tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Contains a similar hydrazine moiety.

    Musk ketone: Features a tert-butyl group and aromatic ring, though with different functional groups.

Uniqueness

What sets 6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid apart is its combination of a benzothiophene core with a hydrazine and cyclohexene ring

Properties

IUPAC Name

6-[[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-21(2,3)12-8-9-13-16(11-28-17(13)10-12)19(25)23-22-18(24)14-6-4-5-7-15(14)20(26)27/h4-5,11-12,14-15H,6-10H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPENMLJTAMWCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)NNC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid

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